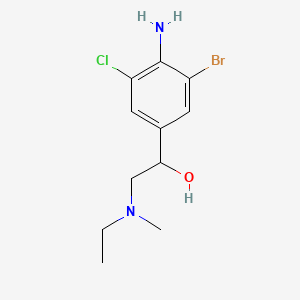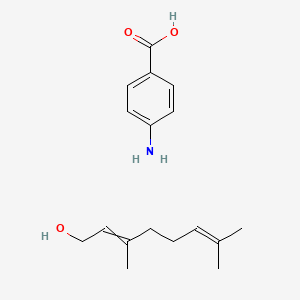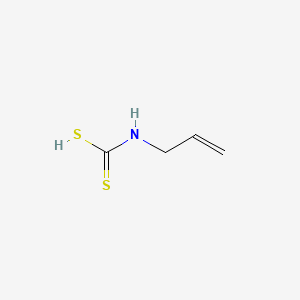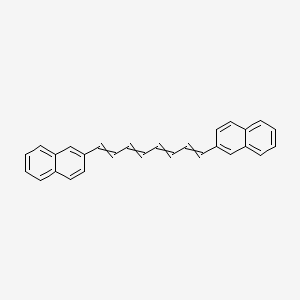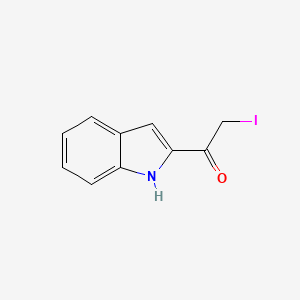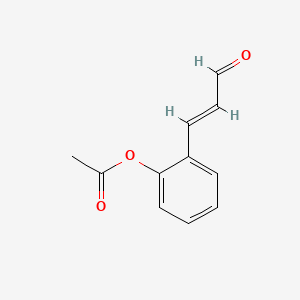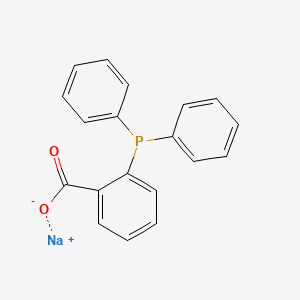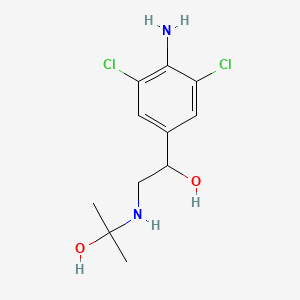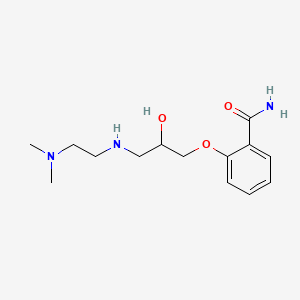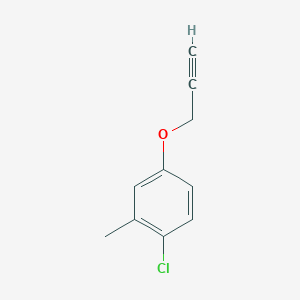
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom, a methyl group, and a propynyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction, where a chlorine atom on the benzene ring is replaced by a propynyloxy group. This reaction often requires a strong base, such as sodium hydroxide, and elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and safely .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double and triple bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid and sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated or nitrated benzene derivatives .
Aplicaciones Científicas De Investigación
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate the effects of aromatic compounds on biological systems.
Medicine: It may serve as a precursor for pharmaceuticals or as a model compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- involves its interaction with molecular targets through various pathways. For example, in nucleophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the nucleophile adds to the aromatic ring, followed by the loss of a halide anion . This mechanism is influenced by the electronic properties of the substituents on the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
Chlorotoluene: Similar structure but lacks the propynyloxy group.
1-Chloro-4-(2-methyl-2-propen-1-yl)benzene: Similar structure but with a different substituent on the benzene ring.
Uniqueness
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- is unique due to the presence of the propynyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
33133-30-1 |
|---|---|
Fórmula molecular |
C10H9ClO |
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
1-chloro-2-methyl-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C10H9ClO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h1,4-5,7H,6H2,2H3 |
Clave InChI |
VUXGOONBHWGDDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCC#C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


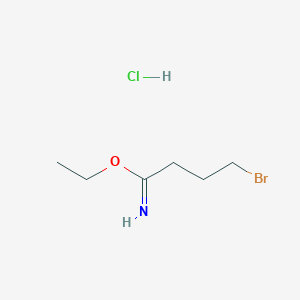

![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)
